n-(2-((Difluoromethyl)thio)phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((Difluoromethyl)thio)phenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of N-(2-((Difluoromethyl)thio)phenyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2-((difluoromethyl)thio)aniline under appropriate reaction conditions . The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-(2-((Difluoromethyl)thio)phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives .
Scientific Research Applications
N-(2-((Difluoromethyl)thio)phenyl)thiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-((Difluoromethyl)thio)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes . For example, it may inhibit the activity of kinases or other signaling proteins, leading to downstream effects on cell proliferation, inflammation, or microbial growth .
Comparison with Similar Compounds
N-(2-((Difluoromethyl)thio)phenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: Lacks the difluoromethylthio group, resulting in different chemical properties and biological activities.
2-((Difluoromethyl)thio)thiophene:
N-(2-Fluorophenyl)thiophene-2-carboxamide: Contains a fluorine atom instead of the difluoromethylthio group, leading to variations in its chemical behavior and biological effects.
The uniqueness of this compound lies in the combination of the difluoromethylthio group and the carboxamide functionality, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H9F2NOS2 |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9F2NOS2/c13-12(14)18-9-5-2-1-4-8(9)15-11(16)10-6-3-7-17-10/h1-7,12H,(H,15,16) |
InChI Key |
MIQNUTXOPUACJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.